2-(Trifluoromethyl)thiophen-3-amine
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Overview
Description
2-(Trifluoromethyl)thiophen-3-amine is an organic compound with the molecular formula C5H4F3NS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under SN2’ mechanism, followed by deprotonation and [2,3] sigmatropic rearrangement . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)thiophen-3-amine often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)thiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents for introducing various substituents.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted thiophenes, sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Trifluoromethyl)thiophen-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)thiophen-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Thiophene: The parent compound without the trifluoromethyl group.
2-Methylthiophene: A similar compound with a methyl group instead of a trifluoromethyl group.
2-(Trifluoromethyl)benzene: A structurally related compound with the trifluoromethyl group attached to a benzene ring.
Uniqueness: 2-(Trifluoromethyl)thiophen-3-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C5H4F3NS |
---|---|
Molecular Weight |
167.15 g/mol |
IUPAC Name |
2-(trifluoromethyl)thiophen-3-amine |
InChI |
InChI=1S/C5H4F3NS/c6-5(7,8)4-3(9)1-2-10-4/h1-2H,9H2 |
InChI Key |
AJXDLSDHYHKLJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1N)C(F)(F)F |
Origin of Product |
United States |
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